molecular formula C9H10F5NO2S B1401356 3-(Pentafluorosulfur)-DL-phenylalanine CAS No. 1266124-50-8

3-(Pentafluorosulfur)-DL-phenylalanine

Cat. No. B1401356
CAS RN: 1266124-50-8
M. Wt: 291.24 g/mol
InChI Key: VZQSFTLJODGXCO-UHFFFAOYSA-N
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Description

3-(Pentafluorosulfur)-DL-phenylalanine, also known as 3-S-Phe, is a synthetic amino acid with pentafluorosulfur group. It is an important tool for studying protein structure and function in biological systems, and is used in various scientific research applications.

Scientific Research Applications

Protein Interactions and Structural Biology

3-(Pentafluorosulfur)-DL-phenylalanine, also known as para-pentafluorosulfanyl phenylalanine (SF5Phe), exhibits extreme physicochemical properties making it a significant molecule for research in protein interactions and structural biology. The dichotomy of strong polarity and high hydrophobicity in SF5Phe allows for specific and robust interactions in proteins. This has been exploited to enhance the binding affinity of peptides, adhere molecules to protein surfaces specifically, and facilitate selective detection in structural studies. The unique characteristics of SF5Phe make it a valuable tool in protein research and pharmaceutical chemistry, offering new opportunities for in-vivo studies and structural biology (Qianzhu et al., 2020).

Molecular Self-assembly and Hydrogelation

Molecules derived from phenylalanine, like F5-phenylalanine, demonstrate the ability to self-assemble and form hydrogels. The self-assembly of Fmoc-protected pentafluorophenylalanine into rigid supramolecular gels is driven by hydrophobic and π–π interactions. Such self-assembly and hydrogelation phenomena offer insights into molecular recognition and provide a foundation for designing novel small molecule hydrogelators with unique properties. The potential for functional self-assembly in minimal amino acid scaffolds is significant, especially considering the hydrophobic and electronic properties of F5-Phe (Ryan et al., 2010).

Protein Stability and Mutations

Research on phenylalanine-to-pentafluorophenylalanine mutations in proteins like the chicken villin headpiece subdomain reveals their impact on protein folding and stability. The intrinsic favorable interaction between aryl-perfluoroaryl units, alongside the increased hydrophobicity of perfluoroaryl units compared to aryl units, allows for targeted mutations that can enhance or decrease the stability of protein structures. These studies are fundamental for understanding protein stability and designing proteins with desired stability profiles (Woll et al., 2006).

Biotechnological and Biosensing Applications

The study of phenylalanine and its derivatives extends to various biotechnological and biosensing applications. For instance, the development of electrochemical sensors and biosensors for detecting phenylalanine concentrations in biological fluids showcases the importance of this amino acid in monitoring health conditions like phenylketonuria. The design and performance of these sensors involve using sensitive materials to improve selectivity, sensitivity, and detection limits, highlighting the versatile role of phenylalanine in medical diagnostics and treatment monitoring (Dinu & Apetrei, 2020).

properties

IUPAC Name

2-amino-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-2-6(4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSFTLJODGXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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